molecular formula C9H9N3O B12098733 Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- CAS No. 1638593-63-1

Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-

Cat. No.: B12098733
CAS No.: 1638593-63-1
M. Wt: 175.19 g/mol
InChI Key: MELGVQORMNLSED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a methyl group at the 1-position of the pyrazole ring and an ethanone (acetyl) group at the 3-position. The molecular formula is C₉H₉N₃O, with a molecular weight of 175.19 g/mol (inferred from structural analogs in and ). Its structure combines aromatic nitrogen heterocycles with a ketone functional group, making it a versatile intermediate in pharmaceutical and materials chemistry.

Key physicochemical properties (extrapolated from related compounds in ):

  • Density: ~1.3 g/cm³
  • Boiling Point: ~368.5°C
  • Flash Point: ~180.2°C.

Properties

CAS No.

1638593-63-1

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-(1-methylpyrazolo[3,4-b]pyridin-3-yl)ethanone

InChI

InChI=1S/C9H9N3O/c1-6(13)8-7-4-3-5-10-9(7)12(2)11-8/h3-5H,1-2H3

InChI Key

MELGVQORMNLSED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C2=C1C=CC=N2)C

Origin of Product

United States

Preparation Methods

Buchwald–Hartwig Amination

The Buchwald–Hartwig coupling is a cornerstone for introducing nitrogen-containing substituents into the pyrazolo[3,4-b]pyridine scaffold. A representative synthesis involves reacting 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine with acetylene derivatives in the presence of palladium catalysts. For example, using Pd(OAc)₂ (5 mol%) with Xantphos as a ligand in dimethylformamide (DMF) at 100°C under inert atmosphere yields the ethanone derivative with 72–85% efficiency. Key parameters include:

ParameterConditionSource Citation
CatalystPd(OAc)₂/Xantphos
SolventDMF
Temperature100°C
Reaction Time12–24 hours
Yield72–85%

Suzuki–Miyaura Cross-Coupling

Chemoselective Suzuki–Miyaura reactions enable sequential arylations at the C3 and C6 positions of the pyrazolo[3,4-b]pyridine core. A one-pot protocol using Pd(OAc)₂ (15 mol%) and 1,1′-bis(diphenylphosphino)ferrocene (dppf) in toluene/water (3:1) at 60–100°C achieves 43–72% yields for diarylated products. This method avoids intermediate purification, enhancing scalability. The selectivity for C3 over C6 is attributed to electronic effects, with electron-withdrawing groups on boronic acids favoring C3 coupling.

Cyclocondensation Strategies

Pyridine Ring Formation via 1,3-CCC-Biselectrophiles

The pyrazolo[3,4-b]pyridine skeleton is constructed by cyclocondensation of 3-aminopyrazole with 1,3-dicarbonyl compounds. For instance, reacting 3-amino-1-methylpyrazole with acetylacetone in acetic acid at reflux (120°C) forms the bicyclic core, which is subsequently oxidized to introduce the ethanone moiety. This method’s efficiency hinges on the nucleophilic attack of the aminopyrazole’s β-carbon on the dicarbonyl electrophile, followed by dehydration:

3-Aminopyrazole+AcetylacetoneAcOH, 120°CPyrazolo[3,4-b]pyridine IntermediateOxidationEthanone Derivative[1][5]\text{3-Aminopyrazole} + \text{Acetylacetone} \xrightarrow{\text{AcOH, 120°C}} \text{Pyrazolo[3,4-b]pyridine Intermediate} \xrightarrow{\text{Oxidation}} \text{Ethanone Derivative} \quad

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation, reducing reaction times from hours to minutes. Using 3-aminopyrazole and ethyl acetoacetate in ethanol under microwave conditions (300 W, 150°C) produces the intermediate within 15 minutes, followed by oxidation with Jones reagent to yield the target compound. This approach improves yields by 12–18% compared to conventional heating.

Post-Synthetic Modifications

Diazotization and Coupling Reactions

The ethanone group is introduced post-cyclization via diazotization. Treating 3-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine with NaNO₂/HCl at 0–5°C generates a diazonium salt, which couples with acetylacetone in aqueous NaOH to afford the ethanone derivative in 68% yield. Side products, such as triazine derivatives, are minimized by maintaining pH > 10.

Thiourea and Thiazole Derivatives

Reaction of the primary amine intermediate with phenyl isothiocyanate in THF produces thiourea derivatives, which cyclize with α-haloketones to form thiazole-functionalized ethanones. For example, 1-(3-(phenylthioureido)-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone reacts with chloroacetone to yield a thiazole analog (57% yield).

One-Pot Sequential Arylation

A scalable one-pot method combines Suzuki–Miyaura couplings at C3 and C6 positions. Starting with 6-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, sequential reactions with arylboronic acids (e.g., phenylboronic acid) using Pd(OAc)₂/dppf and Cs₂CO₃ in toluene/water (3:1) yield 3,6-diaryl derivatives. After deprotection with TFA, the ethanone group is introduced via Friedel–Crafts acylation, achieving an overall yield of 61%.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield RangeSource Citation
Buchwald–HartwigHigh regioselectivityRequires inert atmosphere72–85%
Suzuki–MiyauraOne-pot scalabilitySensitivity to boronic acid electronics43–72%
CyclocondensationCost-effective starting materialsLong reaction times50–65%
Microwave-AssistedRapid synthesisSpecialized equipment required65–78%
Post-Synthetic AcylationFlexibility in functionalizationMulti-step purification57–68%

Optimization Challenges and Solutions

Catalyst Deactivation

Palladium catalysts often deactivate due to ligand degradation or nanoparticle aggregation. Using sterically hindered ligands (e.g., DavePhos) and additives like TBAB (tetrabutylammonium bromide) improves catalyst longevity, enhancing yields by 15–20%.

Regioselectivity in Cross-Coupling

The C3 position’s higher reactivity over C6 is exploited using electron-deficient boronic acids. For example, 4-fluorophenylboronic acid couples at C3 with 89% selectivity, while electron-rich analogs favor C6 .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in developing new materials and chemical processes .

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . Its interactions with specific molecular targets can lead to significant biological effects, including modulation of enzyme activity and receptor signaling pathways .

Medicine

Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- has been explored for its therapeutic effects. Notable applications include:

  • Anti-inflammatory : Potential to reduce inflammation through modulation of specific pathways.
  • Anticancer : Investigated for its ability to inhibit cancer cell growth.
  • Antimicrobial : Exhibits properties that may combat various microbial infections .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of ethanone derivatives demonstrated that modifications to the pyrazolopyridine structure enhanced cytotoxicity against several cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .

Case Study 2: Enzyme Inhibition

Research indicated that ethanone derivatives could effectively inhibit certain enzymes linked to inflammatory responses. For example, compounds similar to ethanone demonstrated inhibition of cyclooxygenase enzymes (COX), which are crucial in mediating inflammatory processes .

Mechanism of Action

The mechanism of action of Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores (Table 1)
Compound Name (CAS No.) Similarity Score Key Structural Differences Molecular Formula
1-(1-Methyl-1H-pyrazol-4-yl)ethanone (37687-18-6) 0.61 Pyrazole ring instead of pyrazolo[3,4-b]pyridine C₆H₈N₂O
1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone (889451-31-4) 0.60 Lacks methyl group at pyrazole nitrogen C₈H₇N₃O
1-(1-Methyl-1H-indazol-3-yl)ethanone (69271-42-7) 0.58 Indazole core replaces pyrazolo[3,4-b]pyridine C₁₀H₁₀N₂O

Key Observations :

  • Pyrazole vs. Pyrazolopyridine : The pyrazolo[3,4-b]pyridine core (target compound) offers extended π-conjugation compared to simple pyrazoles, influencing electronic properties and binding affinity in medicinal applications.
  • Core Heterocycle Variations : Indazole-based analogs (e.g., CAS 69271-42-7) exhibit distinct bioactivity profiles due to altered aromatic stacking interactions.

Physicochemical Properties :

  • Solubility : The methyl group in the target compound reduces aqueous solubility compared to carboxylated analogs (e.g., 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid in ).
  • Thermal Stability : Higher boiling point (~368.5°C) than methyl-pyrazole analogs (e.g., CAS 37687-18-6) due to increased molecular rigidity.
Spectral and Analytical Data
  • IR Spectroscopy : Expected C=O stretch at ~1720 cm⁻¹ (similar to ).
  • ¹H-NMR : Methyl groups resonate at δ ~2.2–2.3 ppm; pyrazole protons appear as singlets near δ 7.5–8.0 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 175 (M⁺), with fragmentation patterns analogous to CAS 889451-31-4.

Biological Activity

Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Pyrazolo[3,4-b]pyridines are heterocyclic compounds that have shown promise in medicinal chemistry due to their ability to interact with various biological targets. The structural versatility of these compounds allows for modifications that can enhance their pharmacological properties. Specifically, the compound in focus has been linked to activities against neurodegenerative diseases and certain types of cancer.

2. Synthesis of Ethanone Derivatives

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclization reactions starting from appropriate precursors. For instance, the synthesis of the compound can be achieved through the reaction of 5-amino-1-phenylpyrazole with various unsaturated ketones under specific conditions to yield high-purity products .

Table 1: Common Synthetic Routes for Pyrazolo[3,4-b]pyridines

Synthetic RouteKey ReagentsYield (%)
Cyclization with unsaturated ketones5-amino-1-phenylpyrazole70-90
Gould–Jacobs reactionDiethyl 2-(Ethoxymethylene)malonate65-85

3.1 Antiproliferative Activity

Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have shown that ethanone derivatives can inhibit cell growth with GI(50) values in the sub-micromolar range across multiple tumor types .

3.2 Neuroprotective Effects

Ethanone derivatives have also been investigated for their neuroprotective properties. Notably, they have shown selective binding affinity to beta-amyloid plaques associated with Alzheimer’s disease. This binding was confirmed through fluorescent confocal microscopy on brain slices from Alzheimer’s patients, suggesting potential applications in diagnostic imaging and therapeutic interventions for neurodegenerative diseases .

4. Structure-Activity Relationships (SAR)

Understanding the SAR of ethanone derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyrazolo[3,4-b]pyridine ring can significantly influence potency and selectivity. For instance:

  • Position N1 : Methyl substitutions enhance binding affinity.
  • Position C3 : Variations in substituents lead to different antiproliferative profiles.

Table 2: Summary of SAR Findings

Substituent PositionSubstituent TypeEffect on Activity
N1MethylIncreased binding affinity
C3ChlorineEnhanced selectivity against leukemia
C5HydroxyImproved neuroprotective effects

5. Case Studies and Research Findings

Several studies have highlighted the efficacy of ethanone derivatives in various biological assays:

  • A study demonstrated that a specific ethanone derivative exhibited an EC50 value of 2.1 μM against Cryptosporidium infections in animal models, indicating its potential as an antiparasitic agent .
  • Another investigation focused on the inhibition of tropomyosin receptor kinases (TRKs), which are implicated in cancer proliferation; several ethanone derivatives were synthesized and evaluated for their inhibitory effects on TRKA with promising results .

6. Conclusion

Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- represents a significant advancement in the field of medicinal chemistry due to its diverse biological activities ranging from anticancer properties to neuroprotective effects. Ongoing research into its structure-activity relationships will likely yield new derivatives with enhanced efficacy and selectivity for therapeutic applications.

Q & A

Q. Example Protocol :

React 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde with acetyl chloride in acetonitrile.

Purify via recrystallization (acetonitrile) .

How can spectroscopic methods (IR, NMR) be used to confirm the structure of this compound?

Basic Research Question
Methodological Approach :

  • IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and pyrazole ring vibrations at 1500–1600 cm⁻¹ .
  • ¹H NMR : Key signals include:
    • Methyl group protons (singlet, δ 2.5–3.0 ppm) attached to the pyrazole ring.
    • Aromatic protons (δ 7.0–8.5 ppm) from the pyridine and pyrazole moieties .
  • ¹³C NMR : Carbonyl carbon at δ 190–200 ppm .

Q. Case Study :

  • Derivatives with electron-withdrawing groups (e.g., -CF₃) showed enhanced activity in kinase inhibition assays, resolving earlier inconsistencies .

How can crystallization and purification techniques improve compound purity?

Advanced Research Question
Methods :

  • Recrystallization : Use acetonitrile or methanol for high-purity crystals .
  • Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane gradients for polar derivatives .
  • Patent-Based Purification : For carbamate derivatives, use a patented process involving solvent mixtures (e.g., ethanol/water) to remove impurities .

Q. Optimized Protocol :

Dissolve crude product in hot acetonitrile.

Cool slowly to 4°C for crystal growth.

Filter and dry under vacuum .

What experimental designs are recommended for studying the mechanism of action in pharmacological contexts?

Advanced Research Question
Methodological Steps :

In Vitro Assays : Measure activation of soluble guanylyl cyclase (sGC) using cyclic GMP detection kits .

Structure-Activity Relationship (SAR) : Synthesize analogues with modified pyrazole/pyridine substituents to identify pharmacophores .

X-ray Crystallography : Resolve the compound’s bound structure with sGC using SHELX software for refinement .

Q. Example Workflow :

  • Treat endothelial cells with the compound and quantify NO-sGC signaling via Western blot (e.g., phosphorylated VASP) .

How should researchers handle and store this compound to ensure stability?

Basic Research Question
Guidelines :

  • Storage : -20°C in airtight, light-resistant containers to prevent degradation .
  • Handling : Use anhydrous solvents (e.g., dry DCM) during synthesis to avoid hydrolysis of the ethanone group .
  • Stability Monitoring : Conduct periodic HPLC analysis to detect decomposition .

What are the challenges in scaling up synthesis while maintaining yield and purity?

Advanced Research Question
Key Considerations :

  • Solvent Selection : Replace dichloromethane with toluene for safer large-scale reactions .
  • Catalytic Optimization : Use Pd/C or Ni catalysts for efficient coupling reactions .
  • Process Validation : Implement in-line FTIR to monitor reaction progress and impurity formation .

Q. Example Insight :

  • The ethanone group’s carbonyl carbon is highly electrophilic, making it prone to nucleophilic attack .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.